molecular formula C3HCl4F3O B12683884 2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane CAS No. 460-99-1

2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane

Katalognummer: B12683884
CAS-Nummer: 460-99-1
Molekulargewicht: 251.8 g/mol
InChI-Schlüssel: LSAUFTHJJZPNMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane is a halogenated organic compound with the molecular formula C3HCl4F3O. It is known for its unique chemical structure, which includes both chlorine and fluorine atoms, making it a compound of interest in various chemical and industrial applications .

Vorbereitungsmethoden

The synthesis of 2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane typically involves halogenation reactions. One common method is the reaction of trichloromethanol with 2-chloro-1,1,2-trifluoroethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane can be compared with other halogenated compounds such as:

    1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a refrigerant and solvent.

    2-Chloro-1,1,1-trifluoroethane: Used as a chemical intermediate in the production of anesthetics.

    1,1,2-Trichloro-1,2,2-trifluoroethane: Utilized in various industrial applications

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

460-99-1

Molekularformel

C3HCl4F3O

Molekulargewicht

251.8 g/mol

IUPAC-Name

2-chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane

InChI

InChI=1S/C3HCl4F3O/c4-1(8)2(9,10)11-3(5,6)7/h1H

InChI-Schlüssel

LSAUFTHJJZPNMH-UHFFFAOYSA-N

Kanonische SMILES

C(C(OC(Cl)(Cl)Cl)(F)F)(F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.